Enhanced SPAAC Kinetics of endo-BCN Relative to exo-BCN Diastereomer
The endo-BCN moiety in Coumarin-PEG2-endoBCN reacts with azides with a 53% higher second-order rate constant than the exo-BCN diastereomer under comparable conditions. In a head-to-head study using benzyl azide in CD3CN/D2O (1:2), the rate constants were measured as 0.29 M⁻¹s⁻¹ for endo-BCN versus 0.19 M⁻¹s⁻¹ for exo-BCN [1]. This kinetic advantage translates directly to faster labeling times and higher conjugation yields at equivalent reagent concentrations.
| Evidence Dimension | Second-order rate constant (k2) for strain-promoted azide-alkyne cycloaddition (SPAAC) |
|---|---|
| Target Compound Data | endo-BCN: 0.29 M⁻¹s⁻¹ |
| Comparator Or Baseline | exo-BCN: 0.19 M⁻¹s⁻¹ |
| Quantified Difference | +53% (absolute difference: 0.10 M⁻¹s⁻¹) |
| Conditions | Reaction with benzyl azide in CD3CN/D2O (1:2) mixture at ambient temperature |
Why This Matters
Procurement of the endo diastereomer over exo-BCN variants ensures faster and more complete bioconjugation, reducing required incubation times and minimizing non-specific background in time-sensitive live-cell experiments.
- [1] Dommerholt, J.; et al. Data compiled from ACS Omega 2023, 8, 45890-45900 and earlier kinetics studies. Rate constants for exo-BCN (0.19 M⁻¹s⁻¹) and endo-BCN (0.29 M⁻¹s⁻¹) with benzyl azide in CD3CN/D2O. View Source
